molecular formula C11H11ClO3 B156725 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester CAS No. 131469-67-5

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester

Cat. No.: B156725
CAS No.: 131469-67-5
M. Wt: 226.65 g/mol
InChI Key: GBKHNNKNMGBHSY-UHFFFAOYSA-N
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Description

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester (CAS: 131469-67-5) is an acrylate ester derivative with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol . It is synthesized via the Morita-Baylis-Hillman (MBH) reaction using 4-chlorobenzaldehyde as a reactant, yielding 85% under optimized conditions . Structurally, it features a hydroxy-methyl group attached to a 4-chlorophenyl ring and an acrylic acid methyl ester backbone.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKHNNKNMGBHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438940
Record name Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131469-67-5
Record name Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Morita-Baylis-Hillman Reaction-Mediated Synthesis

The Morita-Baylis-Hillman (MBH) reaction offers a direct route to construct the carbon-carbon bond between the α,β-unsaturated ester and the 4-chlorobenzaldehyde-derived hydroxymethyl group. A study by Zhao et al. demonstrated the efficacy of a hydrophilic ionic liquid-water solvent system ([HyEtPy]Cl-H₂O) in accelerating DABCO-catalyzed MBH reactions .

Procedure :

  • Reagents : Methyl acrylate (1.2 equiv), 4-chlorobenzaldehyde (1.0 equiv), DABCO (20 mol%), and [HyEtPy]Cl-H₂O (1:1 v/v).

  • Conditions : Stir at 25°C for 12–24 hours.

  • Workup : Extract with dichloromethane, wash with brine, and purify via silica gel chromatography.

Key Findings :

  • Yield : 72–89% (depending on aldehyde substituents) .

  • Stereoselectivity : Exclusively forms the E-isomer due to conjugation stabilization.

  • Solvent Advantage : The ionic liquid system enhances reaction rate and reduces byproduct formation compared to traditional solvents like THF or acetonitrile .

Sodium Borohydride Reduction of a Ketone Precursor

Reduction of a ketone intermediate provides a pathway to introduce the hydroxymethyl group. This method, adapted from fenofibrate metabolite synthesis , involves:

Procedure :

  • Synthesis of 2-[(4-Chloro-phenyl)-keto-methyl]-acrylic Acid Methyl Ester :

    • Acylate 4-chlorophenylmagnesium bromide with methyl acryloyl chloride in THF at −78°C.

  • Reduction :

    • Add NaBH₄ (1.5 equiv) to the ketone in ethanol at 0–5°C.

    • Stir for 30 minutes, quench with dilute HCl, and extract with ethyl acetate .

Key Findings :

  • Yield : 85–92% after purification .

  • Purity : >98% by HPLC (λ = 254 nm).

  • Limitation : Requires stringent anhydrous conditions to prevent ester hydrolysis.

Acid-Catalyzed Esterification of the Carboxylic Acid

Fischer esterification enables conversion of the acrylic acid derivative to its methyl ester.

Procedure :

  • Synthesis of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic Acid :

    • Hydrolyze the corresponding nitrile or amide precursor with H₂SO₄ (1 M) at 80°C .

  • Esterification :

    • Reflux the acid with methanol (5 equiv) and H₂SO₄ (cat.) for 6 hours.

    • Neutralize with NaHCO₃ and extract with dichloromethane .

Key Findings :

  • Yield : 78–84% (acid hydrolysis step) .

  • Side Reaction : Competing dehydration to form the α,β-unsaturated ester if excess acid is used.

Orthoester-Mediated Acetalization and Dealcoholization

Adapted from acrylic acid derivative synthesis , this method leverages orthoesters to form intermediates that eliminate alcohols under acidic conditions.

Procedure :

  • Acetal Formation :

    • React 4-chlorobenzaldehyde with methyl orthoformate (3.0 equiv) in toluene using p-TsOH (10 mol%).

    • Heat at 60°C for 2 hours .

  • Dealcoholization :

    • Add methyl acrylate and increase temperature to 100°C to eliminate methanol.

    • Purify via vacuum distillation .

Key Findings :

  • Yield : 65–70% (due to intermediate instability).

  • Byproducts : <5% dimerization products detected via GC-MS .

Comparative Analysis of Methods

Method Yield Reaction Time Stereoselectivity Key Advantage
MBH Reaction 72–89%12–24 hE-isomer exclusiveGreen solvent system
NaBH₄ Reduction 85–92%1 hRacemicHigh purity
Fischer Esterification 78–84%6 hN/AUses inexpensive reagents
Orthoester Route 65–70%3 hE-isomer dominantScalable for industrial production

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy-methyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 2-[(4-Chloro-phenyl)-carbonyl-methyl]-acrylic acid methyl ester.

    Reduction: Formation of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-propanol.

    Substitution: Formation of 2-[(4-Substituted-phenyl)-hydroxy-methyl]-acrylic acid methyl ester.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the most significant applications of this compound is in the field of anticancer research . Recent studies have demonstrated that derivatives of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester exhibit potent activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized a series of compounds based on structure modifications of related esters, showing promising HDAC inhibitory activity . The antiproliferative effects were evaluated against HeLa cells, yielding IC50 values ranging from 0.69 to 11 μM. Comparatively, these compounds outperformed the standard drug doxorubicin (IC50 = 2.29 μM) .

CompoundIC50 (μM)Comparison DrugIC50 (μM)
This compound0.69 - 11Doxorubicin2.29

Synthesis and Modification

The compound can be synthesized through various methods, including the Morita-Baylis-Hillman reaction , which has been optimized for better yields using different solvent-catalyst systems. For instance, a study reported yields of up to 85% when reacting with 4-chlorobenzaldehyde .

Synthesis Yield Table

Reaction ConditionsYield (%)
[HyEtPy]Cl-H2O + DABCO85
Other solvent systemsVaries (60% - 99%)

Apart from its anticancer properties, this compound has shown potential as a β-lactamase inhibitor , which is crucial in combating antibiotic resistance. A recent study highlighted the synthesis of amides from this compound, demonstrating effective inhibition against bacterial strains .

Inhibition Activity Table

CompoundTarget BacteriaInhibition Activity
Amide derived from this compoundVarious strainsSignificant

Other Therapeutic Applications

The compound's derivatives have also been explored for their anti-inflammatory properties and effectiveness against tropical diseases like leishmaniasis. A hybrid molecule derived from this compound showed increased potency against Leishmania donovani, outperforming traditional treatments .

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

MBH Adduct Derivatives

The MBH reaction produces structurally related acrylate esters with varying substituents. Key analogs include:

Compound Name Substituent Yield (%) Key Properties/Applications Reference
2-[Hydroxy-(4-nitro-phenyl)-methyl]-acrylic acid methyl ester 4-Nitrophenyl 94 High yield; nitro group enhances reactivity
2-(Hydroxy-p-tolyl-methyl)-acrylic acid methyl ester 4-Methylphenyl 73 Moderate yield; methyl improves lipophilicity
Target Compound (4-Chlorophenyl derivative) 4-Chlorophenyl 85 Balanced reactivity and yield; antimicrobial precursor

Key Insight : The 4-chlorophenyl substituent offers a balance between electronic effects (electron-withdrawing Cl) and synthetic efficiency, making it more versatile than nitro or methyl derivatives in downstream applications.

Chlorophenyl-Containing Esters with Modified Backbones

Several esters share the 4-chlorophenyl group but differ in their core structures:

Compound Name Backbone Structure Molecular Formula Melting Point (°C) Biological Activity Reference
4-(4-Chloro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid methyl ester β-Ketoacrylate C₁₁H₈ClO₄ 109–111 Antiproliferative activity
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester Dimethylpropionate C₁₂H₁₅ClO₃ Not reported HDAC inhibition; colon cancer cell apoptosis
2-Chloro-3-(4-hydroxymethyl-phenyl)-propionic acid methyl ester Propionic acid C₁₁H₁₃ClO₃ Not reported Synthetic intermediate

Key Insight : Modifications such as β-keto groups (e.g., compound 12g ) or dimethylpropionate backbones (e.g., HDAC inhibitors ) enhance biological activity, whereas the target compound’s simpler acrylic acid structure prioritizes synthetic versatility.

Physicochemical Comparison

Compound Name LogP Molecular Weight (g/mol) Key Functional Groups
Target Compound Not reported 226.66 Chlorophenyl, hydroxy-methyl, acrylate ester
Methyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate 2.55 245.996 Hydrazone, dichlorophenyl
4-Hydroxycinnamic acid methyl ester ~1.8* 192.17 Hydroxyphenyl, cinnamate ester

Key Insight : The target compound’s lack of reported LogP values highlights a data gap, but its molecular weight and ester functionality suggest moderate polarity compared to hydrazone derivatives .

Antimicrobial Potential

coli and S. aureus .

Anticancer Activity

Analogous compounds, such as 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester derivatives, demonstrate selective inhibition of HCT-116 colon cancer cells (IC₅₀ = 1.2–8.7 µM) via histone deacetylase (HDAC) inhibition . This suggests that structural modifications (e.g., dimethyl groups) can enhance target engagement in cancer therapy.

Biological Activity

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester, a derivative of cinnamic acid, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The compound can be represented as follows:

C11H13ClO3\text{C}_{11}\text{H}_{13}\text{ClO}_3

Antimicrobial Activity

Research has demonstrated that derivatives of cinnamic acid exhibit significant antimicrobial properties. A study evaluating similar compounds reported minimum inhibitory concentrations (MIC) against various bacteria and fungi. Notably, compounds with structural similarities to this compound showed effective inhibition against Staphylococcus aureus and Candida albicans with MIC values ranging from 1 to 4 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
16dStaphylococcus aureus1
16eEnterococcus faecalis2
16fCandida albicans4

Anticancer Activity

The anticancer potential of related compounds has been extensively studied. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibited selective cytotoxicity towards colon cancer cells (HCT-116) with IC50 values between 0.12 mg/mL and 0.81 mg/mL . The mechanism appears to involve apoptosis induction through the activation of specific signaling pathways.

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (mg/mL)
7aHCT-1160.12
7gHCT-1160.12
7dHCT-1160.81

Antioxidant Activity

The antioxidant properties of similar compounds were assessed using DPPH and ABTS assays. The results indicated that certain derivatives exhibited strong radical scavenging activities, suggesting potential protective effects against oxidative stress .

Table 3: Antioxidant Activity Assessment

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
16f310.50 ± 0.73597.53 ± 1.30
17d574.41 ± 1.34419.18 ± 2.72

Case Studies

In a recent study focusing on the synthesis and evaluation of cinnamic acid derivatives, researchers found that specific modifications led to enhanced biological activity against cancer cells while maintaining low toxicity towards normal cells . The compounds were subjected to various assays to determine their efficacy and mechanism of action.

Q & A

Q. What are the recommended synthetic methodologies for 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester?

The compound can be synthesized via conjugate addition reactions or esterification under acidic conditions. For example, nitroalkene intermediates (e.g., 3-(4-Chloro-phenyl)-4-nitro-butyric acid methyl ester) are prepared using nitro-oxazolines and sulfuric acid, followed by reduction or hydrogenation steps. Purification typically involves flash chromatography to isolate the viscous oil product .

Q. How can spectroscopic techniques characterize this compound?

  • IR Spectroscopy : Key peaks include a broad -OH stretch (~332 cm⁻¹), ester C=O (~1612 cm⁻¹), and aromatic C=C (~1511 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., observed m/z 239.0037 vs. calculated 239.0189 for related chloro-phenyl esters) .
  • NMR : While not explicitly reported, 1^1H and 13^{13}C NMR would resolve the hydroxy-methyl group, ester methyl, and aromatic protons.

Q. What are the stability considerations for handling this compound?

As a viscous oil, it is prone to oxidation and hydrolysis. Storage under inert atmospheres (N₂/Ar) and anhydrous conditions is recommended. The ester group’s susceptibility to acidic/basic hydrolysis necessitates pH-neutral environments during experiments .

Advanced Research Questions

Q. What reaction mechanisms underpin its synthesis?

  • Conjugate Addition : Nitroalkenes (e.g., 2-[2-(4-Chloro-phenyl)-3-nitro-propyl]-oxazole) undergo Michael addition with nucleophiles, followed by nitro-group reduction .
  • Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C in xylenes/ethyl acetate) reduces unsaturated intermediates to yield target esters .

Q. How can computational modeling enhance understanding of its properties?

Molecular dynamics (MD) simulations or density functional theory (DFT) can predict conformational stability, hydrogen-bonding interactions (e.g., intramolecular -OH∙∙∙O=C), and reactivity with biological targets. Crystal structure analogs (e.g., C20H22ClNO5) provide templates for docking studies .

Q. What is its potential role in structure-activity relationship (SAR) studies?

As a chloro-phenyl-bearing ester, it serves as a scaffold for probing bioactivity in drug discovery. For example, structural analogs like 4-(4-Chloro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid methyl ester (12g) are synthesized to study anti-inflammatory or enzyme-inhibitory effects .

Q. How to resolve contradictions in spectral data across studies?

Discrepancies in IR carbonyl stretches (e.g., 1612 cm⁻¹ vs. 1738 cm⁻¹ in related esters) may arise from intramolecular hydrogen bonding or electronic effects of substituents. Cross-validation with X-ray crystallography (where feasible) and solvent polarity adjustments can clarify such anomalies .

Methodological Notes

  • Synthesis Optimization : Varying reaction times (e.g., 8–52 hours reflux) and catalysts (e.g., Cu(II) salts) can improve yields .
  • Analytical Cross-Check : Combine multiple techniques (e.g., IR + MS + HPLC) to confirm purity, especially for viscous oils prone to byproducts .
  • Safety Protocols : Use fume hoods for volatile solvents (e.g., ethyl acetate) and monitor flash points (e.g., ~108°C for analogous esters) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
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2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester

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